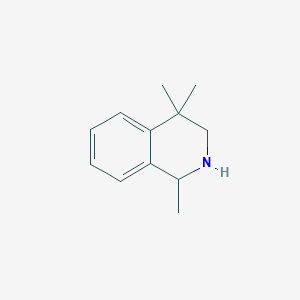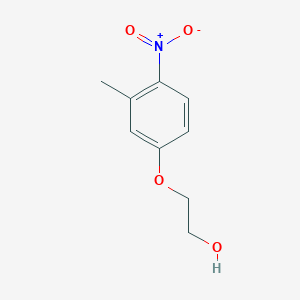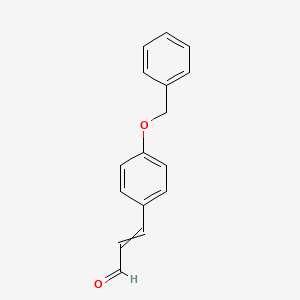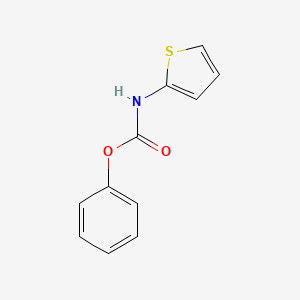
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione
Descripción general
Descripción
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione is an organic compound characterized by the presence of a pyrrolidine-2,5-dione ring substituted with a 2,4-dimethoxy-benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione typically involves the reaction of 2,4-dimethoxybenzylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate imide, which is then cyclized to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of 1-(2,4-Dimethoxybenzyl)pyrrolidine-2,5-dione.
2,4-Dimethoxybenzyl alcohol: Another related compound with similar structural features.
2,4-Dimethoxybenzoic acid: Shares the dimethoxybenzyl moiety but differs in its functional groups and reactivity.
Uniqueness
This compound is unique due to its combination of the pyrrolidine-2,5-dione ring and the 2,4-dimethoxy-benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
1-[(2,4-dimethoxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-9(11(7-10)18-2)8-14-12(15)5-6-13(14)16/h3-4,7H,5-6,8H2,1-2H3 |
Clave InChI |
LLBQJKXYBGTMFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CN2C(=O)CCC2=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2-(2-Methoxyethoxy)-ethyl]-hydrazine](/img/structure/B8646040.png)


